molecular formula C27H28N4O3 B11278933 N-(3-methoxyphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

N-(3-methoxyphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11278933
M. Wt: 456.5 g/mol
InChI Key: ZZHCGGRKISWKAC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide involves multiple steps. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. The process typically involves the following steps :

    Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.

    Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.

    Formation of Quinazolinone: The benzoxazinones are treated with ammonia solution to yield quinazolinone derivatives.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Green chemistry approaches, such as metal-free synthesis using salicylic acid-catalyzed oxidative condensation, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H28N4O3

Molecular Weight

456.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-6,6-dimethyl-9-(4-methylphenyl)-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C27H28N4O3/c1-16-8-10-17(11-9-16)24-23-21(13-27(2,3)14-22(23)32)30-25-20(15-28-31(24)25)26(33)29-18-6-5-7-19(12-18)34-4/h5-12,15,24,30H,13-14H2,1-4H3,(H,29,33)

InChI Key

ZZHCGGRKISWKAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(C=NN24)C(=O)NC5=CC(=CC=C5)OC

Origin of Product

United States

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